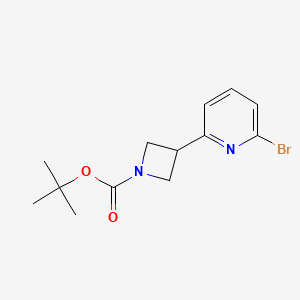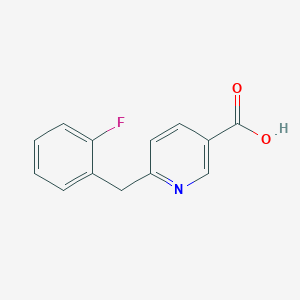
6-(2-Fluorobenzyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Fluorobenzyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a fluorobenzyl group attached to the sixth position of the nicotinic acid ring. Nicotinic acid derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-(2-Fluorobenzyl)nicotinic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 2-fluorobenzyl bromide), organoboron compound (e.g., nicotinic acid boronic ester), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from several hours to overnight.
Industrial Production Methods
Industrial production methods for nicotinic acid derivatives often involve the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid . This process is scalable and can produce large quantities of nicotinic acid derivatives, including this compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Fluorobenzyl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form a carboxylic acid group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of this compound.
Reduction: Formation of 6-(2-Fluorobenzyl)aminonicotinic acid.
Substitution: Formation of various substituted nicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2-Fluorobenzyl)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for nicotinic acid receptors.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(2-Fluorobenzyl)nicotinic acid involves its interaction with nicotinic acid receptors. These receptors are involved in various biological processes, including lipid metabolism and anti-inflammatory responses . The compound may exert its effects by modulating the activity of these receptors and influencing downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloronicotinic acid: Another nicotinic acid derivative with similar biological activities.
6-Alkoxy-2-alkylsulfanyl-4-methylnicotinic acid: A derivative with different substituents but similar core structure.
Uniqueness
6-(2-Fluorobenzyl)nicotinic acid is unique due to the presence of the fluorobenzyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C13H10FNO2 |
|---|---|
Molekulargewicht |
231.22 g/mol |
IUPAC-Name |
6-[(2-fluorophenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10FNO2/c14-12-4-2-1-3-9(12)7-11-6-5-10(8-15-11)13(16)17/h1-6,8H,7H2,(H,16,17) |
InChI-Schlüssel |
GCRUVDXKFATQBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=NC=C(C=C2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




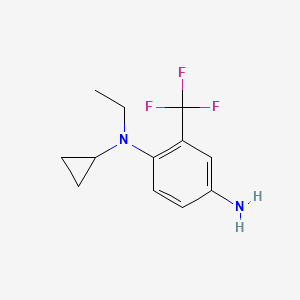

![Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]-](/img/structure/B12084123.png)

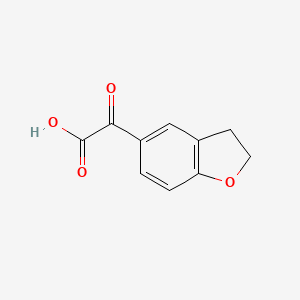
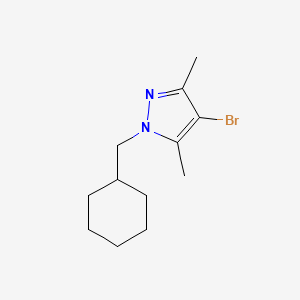

![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)

![1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12084180.png)

